

Natural Plant Sources of Methyl 4-O-feruloylquininate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

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Introduction

Methyl 4-O-feruloylquininate is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. It is an ester of ferulic acid and methyl quinate.[1] As a derivative of feruloylquinic acid, it shares structural similarities with other chlorogenic acids and is of interest for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the known natural plant sources of **Methyl 4-O-feruloylquininate**, details on its extraction and isolation, and quantitative data where available.

Natural Plant Sources

Methyl 4-O-feruloylquininate has been identified in a variety of plant species, often alongside other chlorogenic acids. The primary known sources include:

- **Stemona japonica**: This plant, used in traditional medicine, has been identified as a source of **Methyl 4-O-feruloylquininate**. [1]
- **Xanthium strumarium** (Cocklebur): The fruits of this plant are another source of this compound. [2][3] **Xanthium strumarium** has been investigated for its phytochemical constituents and various pharmacological activities. [4][5]

- *Coffea arabica* and *Coffea robusta* (Coffee beans): **Methyl 4-O-feruloylquininate** is a more recently identified constituent of coffee beans, adding to the complex array of bioactive compounds found in this globally consumed beverage.[\[6\]](#)
- *Artemisia* species: Some species within the *Artemisia* genus, known for their rich phytochemical profiles, have been found to contain **Methyl 4-O-feruloylquininate**.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Quantitative Data

Quantitative data for **Methyl 4-O-feruloylquininate** specifically is limited in publicly available literature. However, studies on the broader class of feruloylquinic acids and other related phenolic compounds provide context for their abundance in various plant materials. The concentration of these compounds is influenced by factors such as the plant species, part of the plant, geographical location, and harvesting time.

Plant Source	Compound Class	Concentration Range	Notes
<i>Arnica montana</i> flowers	Total Phenolic Acids	1.03% - 2.35% of dry weight	Includes various caffeoylquinic and feruloylquinic acid derivatives. [11]
<i>Salvia officinalis</i> leaves	Rosmarinic Acid	1.0560 g% - 1.4270 g%	While not Methyl 4-O-feruloylquininate, this provides an example of phenolic acid concentration in a medicinal herb. [12]
Coffee beans	Feruloylquinic Acids	Varies significantly	Concentration is dependent on the coffee species and the degree of roasting.

Experimental Protocols

The extraction and isolation of **Methyl 4-O-feruloylquininate** from plant sources involve multi-step processes. The following are generalized protocols based on methodologies for feruloylquinic acid derivatives.

Extraction

The choice of extraction method is crucial and depends on the plant matrix.

- Solvent Extraction:
 - Plant Material Preparation: Dried and powdered plant material is used to increase the surface area for extraction.
 - Solvent System: A common solvent system is a mixture of methanol, water, and an acid (e.g., formic acid) in a ratio of 80:15:5 (v/v/v).[6] It's important to note that the use of methanolic or ethanolic solvents can potentially lead to the formation of methyl and ethyl ester artifacts through transesterification.[13][14]
 - Procedure: A specific weight of the powdered sample is mixed with the extraction solvent and subjected to methods like ultrasonication or microwave-assisted extraction to enhance efficiency.[15][16] The mixture is then typically centrifuged and the supernatant collected.
[15]

Purification

Following extraction, the crude extract requires purification to isolate **Methyl 4-O-feruloylquininate**.

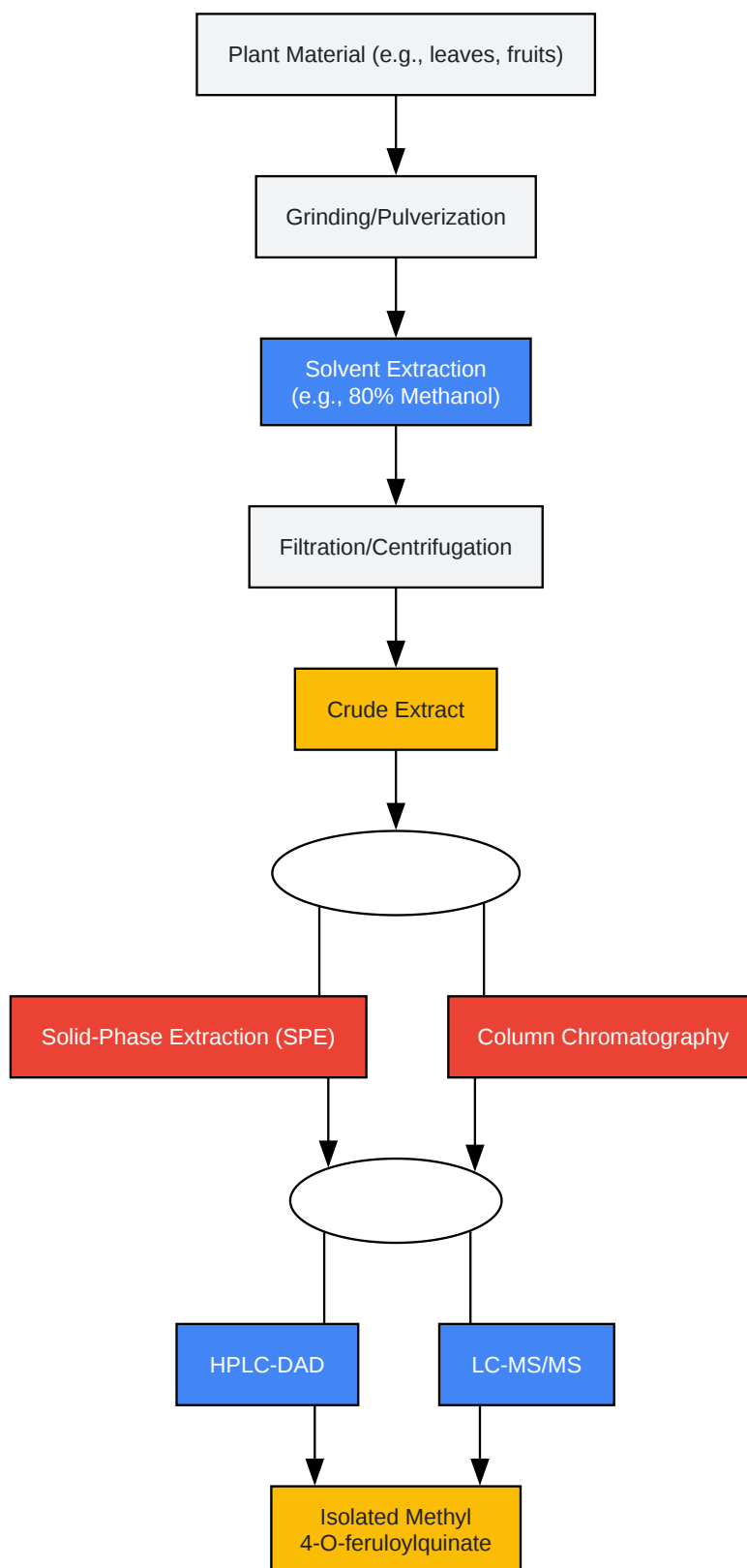
- Liquid-Liquid Extraction: The supernatant can be subjected to liquid-liquid extraction using a solvent like ethyl acetate to partition and concentrate the compounds of interest.[15]
- Solid-Phase Extraction (SPE): SPE is a rapid and efficient method for sample cleanup. A C18 cartridge is commonly used.[17]
 - Conditioning: The cartridge is activated with methanol and then equilibrated with deionized water.[17]

- Sample Loading: The crude extract, dissolved in a compatible solvent and acidified (pH 2-3), is loaded onto the cartridge.[\[17\]](#)
- Washing: The cartridge is washed with a weak solvent to remove polar impurities.[\[17\]](#)
- Elution: **Methyl 4-O-feruloylquinic acid** is eluted with a stronger solvent, such as acidified methanol.[\[17\]](#)
- Column Chromatography: For further purification, column chromatography using resins like Amberlite XAD16 can be employed. The extract is loaded onto the column, washed with water to remove impurities, and then the phenolic compounds are eluted with ethanol.[\[15\]](#)

Identification and Quantification

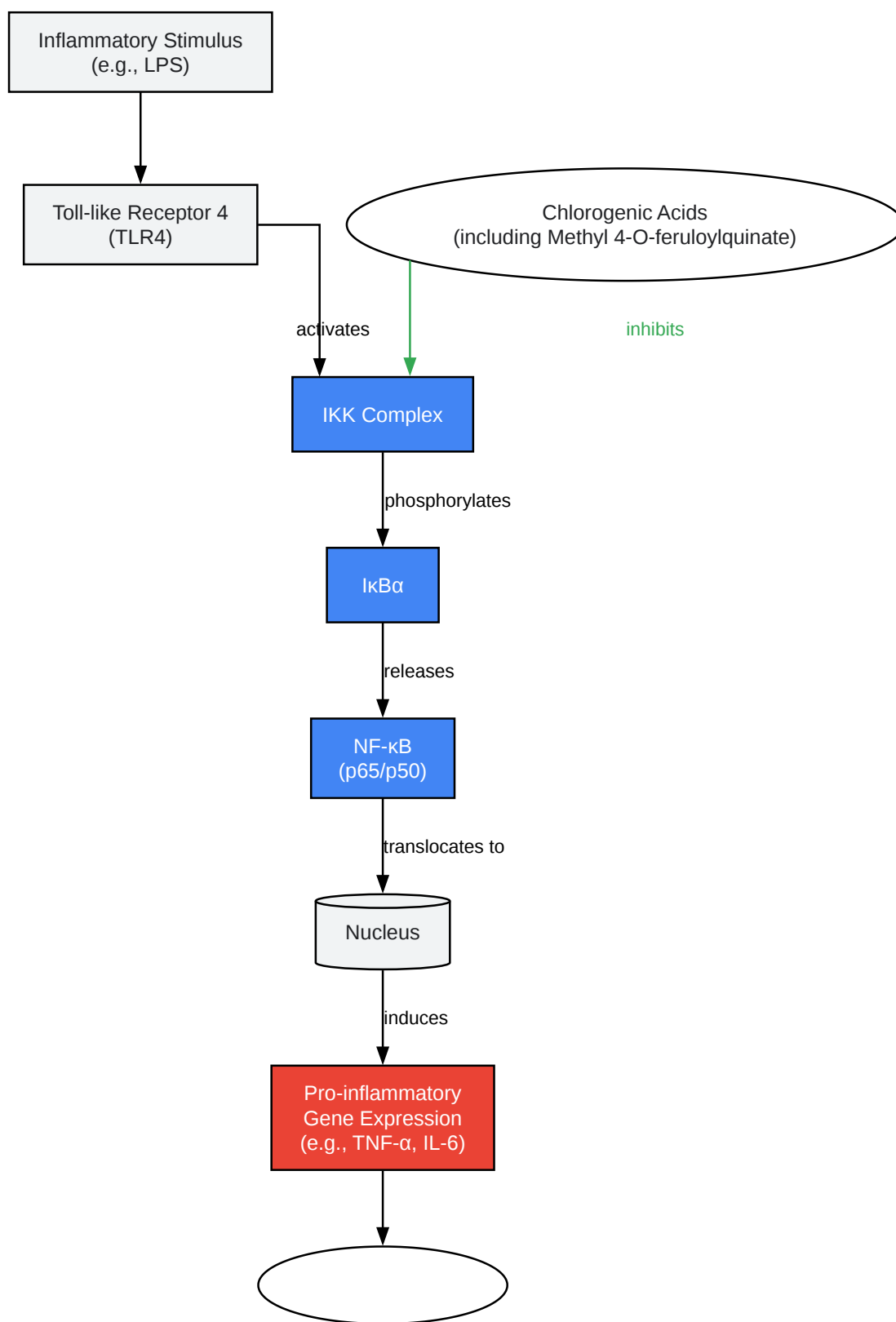
- High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is a standard technique for the analysis of phenolic compounds. A C18 reversed-phase column is typically used with a gradient mobile phase of acidified water and acetonitrile.[\[16\]](#)
- Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the definitive identification and quantification of **Methyl 4-O-feruloylquinic acid** by determining its mass-to-charge ratio and fragmentation pattern.[\[13\]](#)

Visualizations



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Figure 1: General workflow for the isolation and identification of **Methyl 4-O-feruloylquininate**.



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Figure 2: Hypothesized anti-inflammatory signaling pathway of chlorogenic acids.

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